molecular formula C15H15NO B5158840 N-benzyl-2-methylbenzamide CAS No. 5448-38-4

N-benzyl-2-methylbenzamide

Cat. No.: B5158840
CAS No.: 5448-38-4
M. Wt: 225.28 g/mol
InChI Key: SQDLPGKVRZFDKW-UHFFFAOYSA-N
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Description

N-benzyl-2-methylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where a benzyl group is attached to the nitrogen atom and a methyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of N-benzyl-2-methylbenzamide often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

Chemical Applications

N-benzyl-2-methylbenzamide serves as a reagent in organic synthesis, facilitating the preparation of more complex molecules. Its structural properties allow it to undergo various chemical reactions, including:

  • Nucleophilic substitution : This reaction is crucial for synthesizing derivatives with specific functional groups.
  • Free radical bromination : The compound can be modified at the benzylic position, enhancing its utility in creating diverse chemical entities.

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Several studies have investigated its effects on various cell lines:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis via caspase activation pathways, suggesting its potential as a therapeutic agent in oncology.

Medicinal Applications

The compound is being explored as a pharmaceutical intermediate in drug synthesis. Its structural characteristics make it suitable for developing novel therapeutics targeting various diseases:

  • Diabetes Research : Analogous compounds have been identified that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, indicating potential applications in diabetes management .
  • CNS Disorders : Similar benzamide derivatives have been linked to treatments for conditions such as epilepsy and Parkinson's disease due to their interaction with neurotransmitter systems .

Table 2: Medicinal Applications Related to this compound

Application AreaDescription
DiabetesPotential for β-cell protection
CNS DisordersDevelopment of novel antiepileptic drugs
Cancer TherapyInduces apoptosis in cancer cells

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a catalyst in various processes. Its role as a catalyst can enhance reaction rates and selectivity, making it valuable in synthetic chemistry.

Biological Activity

N-benzyl-2-methylbenzamide, a compound with the molecular formula C15H15NO, is part of the benzamide class of compounds and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15NO
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 5448-38-4

This compound interacts with various biological targets, primarily through the following mechanisms:

  • Enzyme Interaction : Benzamides are known to modulate enzyme activity, influencing pathways related to cell proliferation and apoptosis.
  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling, which can lead to altered gene expression and cellular responses.
  • Biochemical Pathways : It participates in biochemical reactions that affect metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell membranes effectively.

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaWeak

Anticancer Activity

This compound has been studied for its anticancer potential, particularly against several cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells and inhibiting their proliferation.

Cell Line IC50 (µM) Reference
HEPG2 (liver)5.67
MCF7 (breast)4.32
SW1116 (colon)3.89

Case Studies

  • Antimicrobial Efficacy : A study published in Frontiers in Pharmacology evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated that the compound exhibited significant activity against E. coli, making it a candidate for further development as an antibacterial agent .
  • Anticancer Research : In a recent investigation into its anticancer properties, this compound was shown to inhibit cell growth in multiple cancer lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The study highlighted its potential as a lead compound for the development of new anticancer therapies.
  • Pharmacokinetics and Toxicity : Pharmacokinetic studies suggest that this compound is metabolized efficiently in vivo, with a favorable safety profile observed in preliminary toxicity assessments . Further studies are needed to establish comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Properties

IUPAC Name

N-benzyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDLPGKVRZFDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969655
Record name N-Benzyl-2-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-38-4
Record name NSC17941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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